

Thalidomide-azetidine-CHO mechanism of action in PROTACs

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Compound of Interest

Compound Name: Thalidomide-azetidine-CHO

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Introduction to PROTAC Technology and the Role of CRBN

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific proteins of interest (POIs).[1] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein from the cell by hijacking the ubiquitin-proteasome system (UPS).[2]

A PROTAC molecule consists of three key components:

- A warhead that binds to the target protein (POI).
- An E3 ligase ligand that recruits an E3 ubiquitin ligase.
- A linker that connects the warhead and the E3 ligase ligand.

The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI.[3] Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[2]

Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^) and is a widely used target for PROTACs.[4][5] Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are well-established ligands for CRBN.[5]



The Thalidomide-Azetidine-CHO Ligand

The **thalidomide-azetidine-CHO** ligand is a synthetic E3 ligase ligand designed for incorporation into PROTACs.[6][7] It comprises the core thalidomide structure for CRBN binding, an azetidine ring as part of the linker, and a terminal aldehyde (CHO) group.

Thalidomide Moiety: The CRBN Anchor

The glutarimide ring of the thalidomide moiety is responsible for binding to a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[1][8] The phthalimide ring is more solvent-exposed and provides an attachment point for the linker.[8] The binding of thalidomide to CRBN alters the substrate specificity of the E3 ligase, enabling the recruitment of neosubstrates.[9] In the context of a PROTAC, this allows for the specific recruitment of the target protein.

Azetidine Linker: A Rigid and Vectorial Component

The azetidine ring is a four-membered heterocyclic amine that can be incorporated into PROTAC linkers.[10] Compared to more flexible alkyl or PEG linkers, azetidine provides a degree of rigidity. This rigidity can be advantageous in PROTAC design as it can pre-organize the molecule into a conformation that is more favorable for ternary complex formation, thus reducing the entropic penalty of binding. The defined geometry of the azetidine ring also provides a clear exit vector for the attachment of the rest of the linker and the warhead.

Aldehyde (CHO) Moiety: A Reactive Handle

The terminal aldehyde group is a reactive functional group.[11] In the context of a PROTAC E3 ligase ligand, it can serve several purposes:

- Synthetic Handle: The aldehyde can be used as a reactive site for the conjugation of the POI ligand through reactions like reductive amination.
- Covalent Interaction: Aldehydes can react reversibly with nucleophilic residues on proteins, such as the side chain of lysine, to form a Schiff base.[2] This reversible covalent interaction could potentially enhance the stability of the ternary complex if a suitable nucleophile is present on the E3 ligase or the target protein in the vicinity of the bound PROTAC. While

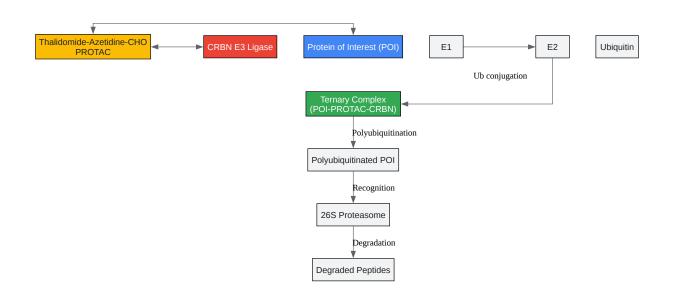


thalidomide itself binds non-covalently to CRBN, the aldehyde could be positioned to form a covalent bond with a nearby residue, potentially leading to a covalent PROTAC.[12]

Mechanism of Action of a Thalidomide-Azetidine-CHO-based PROTAC

The mechanism of action follows the general principles of PROTAC-mediated protein degradation.

Signaling Pathway of PROTAC Action



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Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

Specific quantitative data for PROTACs utilizing the **thalidomide-azetidine-CHO** ligand is not readily available in the public domain. The following tables provide representative data for well-characterized thalidomide-based PROTACs to serve as a benchmark for expected performance.

Table 1: Representative CRBN Binding Affinities of Thalidomide Analogs

Compound	Binding Assay	Kd
Thalidomide	Isothermal Titration Calorimetry (ITC)	~1.0 μM
Lenalidomide	Isothermal Titration Calorimetry (ITC)	~0.3 μM
Pomalidomide	Isothermal Titration Calorimetry (ITC)	~0.1 μM

Note: Binding affinities can vary depending on the specific assay conditions.

Table 2: Representative Degradation Potency of Thalidomide-Based PROTACs

PROTAC	Target Protein	Cell Line	DC50	Dmax
dBET1	BRD4	MV4-11	~4.3 nM	>95%
ARV-110	Androgen Receptor	VCaP	~1 nM	>95%
MZ1	BRD4	HeLa	~15 nM	>90%

DC50: Concentration for 50% degradation. Dmax: Maximum degradation.

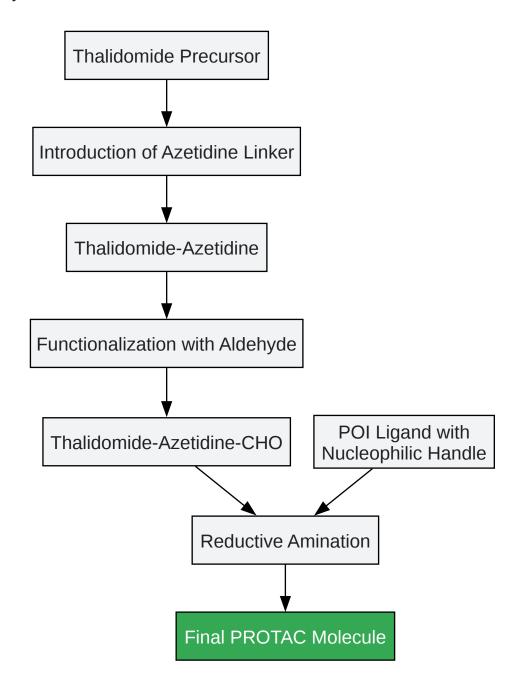
Experimental Protocols



Synthesis of a Thalidomide-Azetidine-CHO based PROTAC

While a specific protocol for **thalidomide-azetidine-CHO** is not published, a general synthetic approach can be inferred. The **thalidomide-azetidine-CHO** moiety would likely be synthesized first and then conjugated to a POI ligand.

Illustrative Synthesis Workflow





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Caption: General workflow for PROTAC synthesis.

Western Blot for Protein Degradation

This is a fundamental assay to determine the extent of target protein degradation.

Protocol:

- Cell Culture and Treatment: Plate cells at a suitable density. After 24 hours, treat with a
 range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle
 control (e.g., DMSO).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane and incubate with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
- Detection and Analysis: Visualize bands using a chemiluminescent substrate. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
 Plot the data to determine DC50 and Dmax values.

Western Blot Workflow



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Caption: Workflow for Western Blot analysis.

Ternary Complex Formation Assays

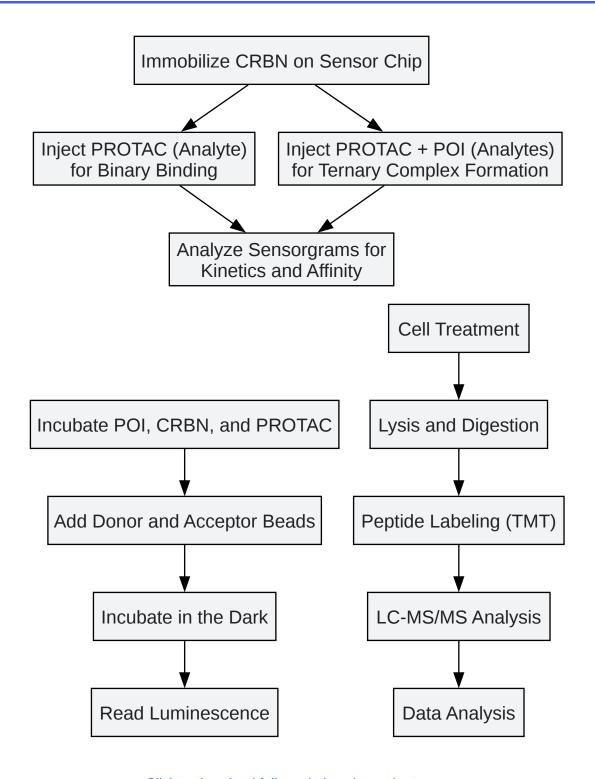
SPR can be used to measure the binding kinetics and affinity of the binary and ternary complexes.

Protocol:

- Immobilization: Immobilize the E3 ligase (e.g., His-tagged CRBN) onto a sensor chip.
- Binary Interaction Analysis: Flow the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics.
- Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the POI over the E3 ligase-functionalized surface.
- Data Analysis: Analyze the sensorgrams to determine the association (k_on) and dissociation (k off) rates, and the dissociation constant (K d) for the ternary complex.

SPR Experimental Workflow





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